molecular formula C17H11ClN2O4S B15260790 Benzyl 5-(chlorosulfonyl)-2-cyano-1H-indole-1-carboxylate

Benzyl 5-(chlorosulfonyl)-2-cyano-1H-indole-1-carboxylate

Cat. No.: B15260790
M. Wt: 374.8 g/mol
InChI Key: XQKHDOQOHFCSHP-UHFFFAOYSA-N
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Description

Benzyl 5-(chlorosulfonyl)-2-cyano-1H-indole-1-carboxylate is a complex organic compound that features a benzyl group, a chlorosulfonyl group, a cyano group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-(chlorosulfonyl)-2-cyano-1H-indole-1-carboxylate typically involves multiple steps. One common method involves the reaction of chlorosulfonyl isocyanate with an appropriate indole derivative under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method can enhance yield and purity while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-(chlorosulfonyl)-2-cyano-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, tetrahydrofuran

Major Products Formed

    Sulfonamides: Formed by substitution of the chlorosulfonyl group with amines

    Amines: Formed by reduction of the cyano group

    Heterocycles: Formed by cyclization reactions

Mechanism of Action

The mechanism of action of Benzyl 5-(chlorosulfonyl)-2-cyano-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 5-(chlorosulfonyl)-2-cyano-1H-indole-1-carboxylate is unique due to the combination of its functional groups, which provide a wide range of reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and materials .

Properties

Molecular Formula

C17H11ClN2O4S

Molecular Weight

374.8 g/mol

IUPAC Name

benzyl 5-chlorosulfonyl-2-cyanoindole-1-carboxylate

InChI

InChI=1S/C17H11ClN2O4S/c18-25(22,23)15-6-7-16-13(9-15)8-14(10-19)20(16)17(21)24-11-12-4-2-1-3-5-12/h1-9H,11H2

InChI Key

XQKHDOQOHFCSHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N2C3=C(C=C(C=C3)S(=O)(=O)Cl)C=C2C#N

Origin of Product

United States

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